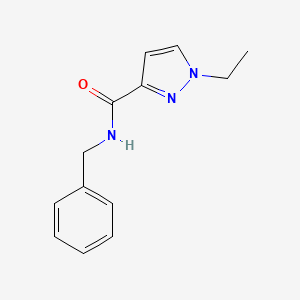

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide

Description

Contextualization of Pyrazole (B372694) Derivatives as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely regarded as a "privileged scaffold" in medicinal chemistry and chemical biology. This designation stems from the ability of the pyrazole nucleus to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. ontosight.ainih.govnih.govnih.govnih.govnih.gov The inherent chemical properties of the pyrazole ring, including its aromaticity and the presence of hydrogen bond donors and acceptors, allow for facile and diverse chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.govnih.gov

The therapeutic relevance of pyrazole derivatives is underscored by their presence in numerous FDA-approved drugs spanning a wide spectrum of clinical applications. nih.govnih.gov This demonstrates the scaffold's capacity to yield compounds with favorable drug-like properties. The broad biological activities associated with pyrazole-containing molecules are extensive, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral effects. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Apixaban | Anticoagulant |

| Ruxolitinib | Anticancer |

| Rimonabant (B1662492) | Anti-obesity (Withdrawn) |

This table provides examples of the diverse therapeutic applications of drugs containing the pyrazole core structure. nih.govnih.gov

Research Significance of the N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide Structural Motif

The specific structural arrangement of this compound has garnered research interest primarily due to the established biological activities of its constituent chemical motifs. The core scaffold, 1-ethylpyrazole-3-carboxamide, has been identified as a novel and promising framework for the development of inhibitors targeting Hypoxia-Inducible Factor (HIF)-1. nih.gov HIF-1 is a critical transcription factor in cellular adaptation to low oxygen environments (hypoxia) and is a key target in cancer chemotherapy due to its role in tumor progression, angiogenesis, and metastasis. nih.govnih.gov

Initial screening of chemical libraries identified a compound containing the 1-ethylpyrazole-3-carboxamide moiety, CLB-016, as an inhibitor of HIF-1-driven luciferase activity. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, demonstrating that this scaffold can significantly suppress HIF-1-mediated hypoxia responses in human cancer cell lines. nih.gov

The addition of the N-benzyl group to the carboxamide at the 3-position is a common strategy in medicinal chemistry to explore lipophilic pockets in target proteins and to enhance biological activity. nih.gov While research has not exclusively focused on the exact this compound molecule, studies on related N-benzyl pyrazole carboxamides have shown their potential as inhibitors of various enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). This indicates that the N-benzyl moiety is a well-tolerated and synthetically accessible modification for creating potent and selective inhibitors based on the pyrazole carboxamide scaffold. nih.gov

Table 2: Research Findings on 1-Ethylpyrazole-3-carboxamide Derivatives as HIF-1 Inhibitors

| Compound | Modification | IC50 (µM) against HIF-1 | Key Findings | Reference |

|---|---|---|---|---|

| CLB-016 | Lead compound | 19.1 | Identified as a HIF-1 inhibitor from a chemical library screen. Suppresses HIF-1-mediated gene expression. | nih.gov |

| 11Ae | SAR-optimized derivative | 8.1 | Developed through extensive SAR studies to improve potency against HIF-1-driven luciferase activity. | nih.gov |

This table summarizes key findings from research into 1-ethylpyrazole-3-carboxamide derivatives, highlighting their potential as HIF-1 inhibitors.

Overview of Multidisciplinary Research Paradigms Applied to this compound

The investigation of this compound and its analogs is inherently multidisciplinary, integrating principles and techniques from various scientific fields.

Synthetic Organic Chemistry: The foundation of this research lies in the design and synthesis of novel pyrazole carboxamide derivatives. This involves developing efficient and regioselective synthetic routes to create libraries of compounds with systematic structural variations for biological testing. nih.govnih.gov

Medicinal Chemistry & Structure-Activity Relationship (SAR) Studies: A core component of the research involves systematically modifying the lead structure and evaluating how these changes affect biological activity. For the 1-ethylpyrazole-3-carboxamide scaffold, extensive SAR studies have been crucial in identifying key structural features required for potent HIF-1 inhibition, ultimately leading to the development of more effective compounds like 11Ae and KUSC-5037. nih.govnih.gov

Cellular and Molecular Biology: The biological effects of these compounds are assessed using a variety of in vitro assays. For instance, hypoxia-responsive luciferase reporter gene assays are used to quantify the inhibition of HIF-1 transcriptional activity. nih.govnih.gov Further studies investigate the downstream effects on the expression of HIF-1 target genes, such as carbonic anhydrase IX (CAIX) and vascular endothelial growth factor (VEGF), and cellular processes like cancer cell migration. nih.govnih.gov

Chemical Biology and Target Identification: A significant advancement in understanding the mechanism of action for this class of compounds came from target identification studies. Using fluorescent and bifunctional chemical probes based on the 1-alkyl-1H-pyrazole-3-carboxamide scaffold, researchers identified ATP5B, a catalytic subunit of mitochondrial FₒF₁-ATP synthase, as a direct binding protein. nih.gov This discovery links the inhibition of HIF-1 signaling by these compounds to the suppression of FₒF₁-ATP synthase. nih.gov

Computational Chemistry: Molecular docking simulations are often employed to predict and rationalize the binding modes of pyrazole carboxamide derivatives with their protein targets. nih.gov These computational models help in understanding the SAR at a molecular level and guide the design of new, more potent inhibitors.

Through the convergence of these research paradigms, a comprehensive understanding of the therapeutic potential and mechanism of action for compounds based on the this compound motif is beginning to emerge.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-16-9-8-12(15-16)13(17)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECMJEQDIHWNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modification Strategies for N Benzyl 1 Ethyl 1h Pyrazole 3 Carboxamide

Synthetic Methodologies for the N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide Core

The synthesis of this compound can be approached through a series of well-established and versatile chemical transformations. The assembly of the core structure involves the formation of the pyrazole (B372694) ring, the construction of the carboxamide linkage, and the introduction of the specific N-substituents.

Pyrazole Ring Synthesis Approaches (e.g., Knorr Pyrazole Synthesis, cyclocondensation reactions)

The cornerstone of synthesizing the target molecule is the construction of the 1H-pyrazole-3-carboxylic acid core. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent and powerful methods for this purpose. These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

The Knorr pyrazole synthesis, a classic method, involves the reaction of a β-ketoester with a hydrazine. For the synthesis of a 3-carboxy pyrazole derivative, a diester or a keto-ester with appropriate functionalities can be employed. A plausible route to a precursor for this compound would involve the reaction of a 1,3-dicarbonyl compound with ethylhydrazine (B1196685) to form the 1-ethyl-1H-pyrazole ring system.

Cyclocondensation reactions offer a versatile platform for pyrazole synthesis. For instance, the reaction of ethyl 2,4-dioxobutanoate with ethylhydrazine would lead to the formation of ethyl 1-ethyl-1H-pyrazole-3-carboxylate, a key intermediate. The regioselectivity of this reaction is a critical consideration, as the reaction can potentially yield two isomeric pyrazoles. However, by carefully controlling the reaction conditions and the nature of the substituents on the dicarbonyl compound, a high degree of regioselectivity can often be achieved.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| Diethyl oxalacetate (B90230) and Ethylhydrazine | Acid or base catalysis, ethanol, reflux | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | A common and direct route to the core pyrazole ester intermediate. |

| Ethyl 2-formyl-3-oxobutanoate and Ethylhydrazine | Acetic acid, reflux | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | Demonstrates the use of a more complex dicarbonyl to introduce further substitution. |

Formation of the Carboxamide Linkage

With the 1-ethyl-1H-pyrazole-3-carboxylic acid or its corresponding ester in hand, the next crucial step is the formation of the carboxamide bond with benzylamine (B48309). This transformation can be achieved through several reliable methods.

One of the most common approaches is the activation of the carboxylic acid. This can be done by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. The resulting activated intermediate is then reacted with benzylamine to form the desired amide.

Alternatively, direct coupling of the carboxylic acid with benzylamine can be accomplished using a variety of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer generation phosphonium- and uranium-based reagents facilitate the amide bond formation under mild conditions and with high yields.

| Pyrazole Precursor | Reagents and Conditions | Product | Key Features |

| 1-ethyl-1H-pyrazole-3-carboxylic acid | 1. SOCl₂ or (COCl)₂, CH₂Cl₂2. Benzylamine, Et₃N, CH₂Cl₂ | This compound | Classic two-step method via the acid chloride, generally providing high yields. |

| 1-ethyl-1H-pyrazole-3-carboxylic acid | Benzylamine, EDC, HOBt, DMF | This compound | A one-pot coupling method that avoids the harsh conditions of acid chloride formation. |

| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | Benzylamine, high temperature or catalyst | This compound | Direct amidation of the ester, often requiring more forcing conditions. |

N-Substitution Reactions at the Pyrazole and Amide Nitrogen Atoms

The introduction of the ethyl and benzyl (B1604629) groups at the specific nitrogen atoms of the pyrazole and amide moieties, respectively, is a critical aspect of the synthesis. The timing of these N-substitution reactions can be strategically varied.

N-Ethylation of the Pyrazole Ring: The ethyl group on the pyrazole nitrogen is typically introduced early in the synthesis, often during the pyrazole ring formation by using ethylhydrazine as the starting material. Alternatively, a pre-formed pyrazole-3-carboxamide can be N-ethylated. This reaction is generally carried out using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydride. A key challenge in this approach is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. The substitution pattern on the pyrazole ring can influence the site of alkylation.

N-Benzylation of the Amide Nitrogen: The benzyl group is introduced by forming the amide bond with benzylamine, as discussed in the previous section.

A plausible synthetic sequence would be:

Synthesis of ethyl 1-ethyl-1H-pyrazole-3-carboxylate via cyclocondensation.

Hydrolysis of the ester to 1-ethyl-1H-pyrazole-3-carboxylic acid.

Amide coupling with benzylamine to yield the final product, this compound.

Alternatively, one could envision a route starting with a pre-formed N-benzyl-1H-pyrazole-3-carboxamide followed by N-ethylation, though controlling the regioselectivity of the ethylation would be a significant challenge.

Advanced Chemical Transformations and Derivatization

Once the core this compound structure is assembled, further chemical transformations can be employed to create a diverse library of analogs. These modifications can be targeted at the pyrazole ring or the benzyl moiety.

Regioselective Functionalization of the Pyrazole Ring

The pyrazole ring, while aromatic, can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.

The C4 and C5 positions of the pyrazole ring are the most common sites for functionalization. For instance, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation tend to occur at the C4 position, which is activated by the two nitrogen atoms. The C5 position can be functionalized through lithiation followed by quenching with an electrophile.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Example Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | C4 | N-benzyl-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide |

| Nitration | HNO₃, H₂SO₄ | C4 | N-benzyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | N-benzyl-1-ethyl-4-formyl-1H-pyrazole-3-carboxamide |

| Lithiation/Alkylation | n-BuLi, THF; then RX | C5 | N-benzyl-1-ethyl-5-alkyl-1H-pyrazole-3-carboxamide |

Substituent Diversification on the Benzyl Moiety

The benzyl group offers a rich platform for introducing a wide array of substituents, which can significantly impact the biological activity of the molecule. These modifications can be introduced either by starting with a substituted benzylamine in the amide formation step or by functionalizing the benzyl ring of the final compound.

A diverse range of substituted benzylamines are commercially available or can be readily synthesized, allowing for the straightforward introduction of various functional groups such as halogens, alkyl, alkoxy, nitro, and cyano groups at different positions of the aromatic ring.

Furthermore, the benzyl ring itself can be subjected to electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully chosen to avoid side reactions on the pyrazole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated benzyl moiety provide a powerful tool for introducing a wide variety of aryl, heteroaryl, or amino substituents.

Modifications of the Amide Side Chain

The amide side chain of this compound, consisting of the N-benzyl and N-ethyl groups, is a key area for structural modification to explore structure-activity relationships (SAR). While direct studies on this specific molecule are not extensively detailed in the provided context, strategies from analogous pyrazole carboxamide syntheses offer significant insights into potential modifications.

Key approaches to modifying the amide side chain include:

Varying the Benzyl Group: The benzyl moiety can be readily substituted. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and steric bulk of the molecule. For instance, analogs could be synthesized using substituted benzylamines.

Altering the N-Alkyl Group: The N-ethyl group can be replaced with a range of other alkyl or cycloalkyl groups to probe the impact of lipophilicity and size in this region of the molecule.

Introduction of Heteroaryl Groups: The benzyl group can be replaced entirely with various heteroarylmethylamines to introduce different electronic and hydrogen-bonding characteristics. A study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated that the nature of a heteroaryl fragment significantly influenced the potency of these compounds as inhibitors of a specific methyltransferase. nih.gov

These modifications are typically achieved by reacting the parent pyrazole-3-carboxylic acid or its activated form (like an acid chloride or ester) with a diverse library of primary or secondary amines.

Table 1: Examples of Amine Reagents for Amide Side Chain Modification

| Amine Reagent | Potential Modification |

| 4-Methoxybenzylamine | Introduction of an electron-donating group |

| 4-(Trifluoromethyl)benzylamine | Introduction of an electron-withdrawing group |

| Cyclopropylamine | Replacement of N-ethyl with a cycloalkyl group |

| 2-(Aminomethyl)pyridine | Replacement of benzyl with a heteroarylmethyl group |

Reaction Mechanism Investigations for this compound Synthesis

The synthesis of this compound typically involves two key bond formations: the construction of the pyrazole ring and the formation of the amide bond.

The formation of the 1-ethyl-1H-pyrazole-3-carboxylic acid core often follows a classical pathway involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of ethyl 2,4-dioxobutanoate with ethylhydrazine would lead to the formation of ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The regioselectivity of this cyclocondensation, determining whether the 1,3- or 1,5-disubstituted pyrazole is formed, can be highly dependent on the reaction conditions and the nature of the substituents on the hydrazine and the dicarbonyl compound. acs.org Studies on related pyrazole syntheses have shown that the choice of free hydrazine versus its hydrochloride salt can exclusively dictate the resulting regioisomer. acs.org

The final step, formation of the amide bond, is typically an acylation reaction. The pyrazole carboxylic acid is first activated, commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride is then treated with N-ethylbenzylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the N-ethylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond.

A plausible reaction mechanism is outlined below:

Activation of Carboxylic Acid: 1-ethyl-1H-pyrazole-3-carboxylic acid + SOCl₂ → 1-ethyl-1H-pyrazole-3-carbonyl chloride + SO₂ + HCl

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylbenzylamine attacks the carbonyl carbon of the acid chloride.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: A base (often excess amine or an added non-nucleophilic base) removes the proton from the nitrogen atom to yield the final product, this compound.

Synthetic Route Optimization for Scalability and Efficiency

Optimizing the synthesis of this compound for large-scale production involves improving yield, reducing costs, minimizing environmental impact, and ensuring operational safety. Common laboratory-scale syntheses, which may involve multi-step processes and purification by column chromatography, are often not suitable for industrial production. nih.govresearchgate.netnih.gov

Key optimization strategies include:

Process Intensification: Developing a "one-pot" synthesis where the formation of the pyrazole ring and the subsequent amidation occur in the same reactor without isolating intermediates can significantly reduce processing time, solvent waste, and material loss. researchgate.net

Reagent and Catalyst Selection: Replacing expensive or hazardous reagents is crucial. For example, instead of converting the carboxylic acid to an acid chloride, direct amide coupling reagents could be employed, although their cost on a large scale must be considered. Alternative methods, such as the oxidative coupling of a pyrazole carbaldehyde with a secondary amine, present a more direct, one-step approach to the final product, avoiding the need to prepare the carboxylic acid intermediate. google.com

Solvent Minimization and Green Chemistry: Reducing the volume of solvents, particularly chlorinated solvents, and opting for more environmentally benign alternatives is a key goal. researchgate.net The use of continuous flow reactors can also offer better control over reaction conditions and improve safety profiles compared to traditional batch processes.

Purification Method: Shifting from chromatographic purification to crystallization is highly desirable for scalability. This requires careful selection of solvent systems to ensure high purity and recovery of the final product.

Table 2: Comparison of Synthetic Parameters for Optimization

| Parameter | Laboratory Scale Route | Optimized Industrial Route |

| Number of Steps | Multiple steps with isolation of intermediates | One-pot or telescoped synthesis |

| Purification | Column chromatography nih.govresearchgate.net | Crystallization |

| Reagents | Thionyl chloride, organic bases | Direct coupling agents, oxidative catalysts google.com |

| Solvents | Acetonitrile, Dichloromethane | Greener solvents, reduced volume |

| Overall Yield | Moderate | High |

| Cost | High | Low |

By focusing on these areas, the synthesis of this compound can be transformed from a laboratory procedure into a robust, efficient, and economically viable industrial process.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 1 Ethyl 1h Pyrazole 3 Carboxamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of pyrazole (B372694) derivatives, including the differentiation between positional isomers which is a common challenge in their synthesis. researchgate.netsci-hub.st The substitution pattern on the pyrazole ring significantly influences the chemical shifts and coupling constants of the ring protons, providing a clear fingerprint for structural assignment. nih.gov For N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide, the presence of substituents at the N1, C3, and the carboxamide nitrogen introduces distinct features in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the protons on the pyrazole ring (H4 and H5) are expected to appear as distinct doublets, with their chemical shifts being sensitive to the electronic environment dictated by the N-ethyl and C3-carboxamide groups. sci-hub.st The ethyl group at the N1 position would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. Similarly, the benzyl (B1604629) group's methylene protons would appear as a doublet, coupled to the amide N-H proton, while the aromatic protons would resonate in the downfield region. nanobioletters.com The amide proton itself typically appears as a broad singlet or a triplet, depending on the solvent and temperature. nih.gov

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for all carbon atoms in the molecule. The carbons of the pyrazole ring (C3, C4, and C5) resonate at characteristic positions, which are crucial for confirming the 1,3-substitution pattern over other possibilities, such as a 1,5-disubstituted analogue. researchgate.netmdpi.com The amide carbonyl carbon is typically observed in the range of δ = 159-163 ppm. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often used to unambiguously assign all proton and carbon signals by correlating directly bonded and long-range coupled nuclei. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrazole H4 | ~6.8 | ~102-108 | Doublet, J ≈ 2-3 Hz |

| Pyrazole H5 | ~7.3 | ~132-139 | Doublet, J ≈ 2-3 Hz |

| Pyrazole C3 | - | ~145-156 | Substituted with carboxamide |

| Amide C=O | - | ~159-163 | Carbonyl carbon |

| Amide NH | ~8.0-9.5 | - | Broad singlet or triplet |

| Benzyl CH₂ | ~4.4-4.8 | ~40-45 | Doublet, coupled to NH |

| Benzyl-Ph | ~7.1-7.4 | ~127-138 | Aromatic protons and carbons |

| Ethyl CH₂ | ~4.2-4.6 | ~45-55 | Quartet |

| Ethyl CH₃ | ~1.4-1.6 | ~14-16 | Triplet |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data are extrapolated from studies on analogous pyrazole carboxamide and N-substituted pyrazole derivatives. sci-hub.stnanobioletters.comnih.govrsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound (C₁₃H₁₅N₃O) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). nih.govrsc.org

Upon ionization, typically via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), the molecule undergoes fragmentation, breaking at its weakest bonds. The fragmentation pathways of pyrazole derivatives are influenced by the nature and position of their substituents. researchgate.net For this compound, several key fragmentation patterns can be anticipated. A primary cleavage event is often the scission of the amide bond, leading to fragments corresponding to the benzylamine (B48309) cation or the pyrazole-3-carbonyl cation. Other significant fragmentation pathways include the loss of the N-ethyl group and cleavage of the benzyl group. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN moieties from the heterocyclic core. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 230.1293 | [C₁₃H₁₆N₃O]⁺ | Molecular Ion [M+H]⁺ |

| 124.0510 | [C₅H₈N₃O]⁺ | Loss of benzyl group ([M+H]⁺ - C₇H₇) |

| 107.0735 | [C₇H₉N]⁺ | Cleavage forming benzylamine cation |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, from benzyl group |

| 123.0432 | [C₅H₅N₂O]⁺ | Fragment from cleavage of amide C-N bond |

| 201.1031 | [C₁₁H₁₃N₃O]⁺ | Loss of ethyl group ([M+H]⁺ - C₂H₅) |

Note: The m/z values are calculated for the protonated species [M+H]⁺ and its fragments. Analysis of these pathways provides strong evidence for the compound's structure. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. tandfonline.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the amide and aromatic functionalities. nih.govtandfonline.com

A strong absorption band corresponding to the C=O stretching vibration of the secondary amide group is typically observed in the region of 1640-1680 cm⁻¹. tandfonline.com The N-H stretching vibration of the amide is expected to appear as a distinct band around 3300-3400 cm⁻¹. nih.govmdpi.com The C-N stretching vibration of the amide bond usually appears in the 1200-1400 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl group are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring and the pyrazole ring will produce signals in the 1450-1600 cm⁻¹ region. mdpi.com Aliphatic C-H stretching from the ethyl and benzyl methylene groups will be observed in the 2800-3000 cm⁻¹ range. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3400 | N-H Stretch | Secondary Amide |

| 3000-3100 | C-H Stretch | Aromatic (Benzyl) |

| 2850-2980 | C-H Stretch | Aliphatic (Ethyl, Benzyl CH₂) |

| 1640-1680 | C=O Stretch (Amide I) | Secondary Amide |

| 1500-1600 | C=C Stretch | Aromatic & Pyrazole Ring |

| 1450-1550 | N-H Bend (Amide II) | Secondary Amide |

| 1200-1400 | C-N Stretch | Amide |

Note: These are typical ranges for the specified functional groups and are based on data from analogous compounds. nih.govtandfonline.commdpi.com

X-ray Crystallography for Three-Dimensional Molecular Architecture

While NMR, MS, and IR spectroscopy establish the connectivity and functional groups of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. tandfonline.com Although a crystal structure for the specific title compound is not publicly available, analysis of closely related N-benzyl pyrazole and pyrazole carboxamide structures allows for a detailed prediction of its molecular architecture. nih.govnih.govresearchgate.netcardiff.ac.uk

The pyrazole ring is expected to be essentially planar. semanticscholar.org The geometry around the amide linkage is also predicted to be planar due to resonance. A key structural feature of N-benzyl pyrazole analogues is the dihedral angle between the pyrazole ring and the phenyl ring of the benzyl substituent. nih.govresearchgate.net This angle is often significant, indicating a non-coplanar arrangement to minimize steric hindrance. nih.gov In the solid state, intermolecular hydrogen bonding involving the amide N-H as a donor and the amide C=O as an acceptor is a common feature, often leading to the formation of chains or dimers in the crystal lattice. nih.govresearchgate.net

Table 4: Expected Molecular Geometry Parameters for this compound Based on Analogues

| Parameter | Typical Value | Notes |

|---|---|---|

| Amide C=O Bond Length | ~1.23 Å | Typical double bond character |

| Amide C-N Bond Length | ~1.33 Å | Partial double bond character |

| Pyrazole Ring C-N Bond Lengths | ~1.32-1.38 Å | Reflects aromaticity |

| Pyrazole Ring N-N Bond Length | ~1.35 Å | Characteristic of pyrazole ring |

| Pyrazole-C(amide) Bond Length | ~1.48 Å | Single bond |

| Dihedral Angle (Pyrazole/Benzyl Phenyl) | 70-90° | Indicates a twisted conformation nih.govresearchgate.net |

Note: Data are derived from published crystal structures of similar N-benzyl pyrazole carboxamides and related derivatives. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Mechanistic Studies of N Benzyl 1 Ethyl 1h Pyrazole 3 Carboxamide at the Cellular and Molecular Level

Elucidation of Cellular Target Engagement and Biochemical Pathways Modulation

The precise molecular targets of N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide are an area of active investigation. Current research efforts are focused on identifying the specific proteins and biochemical pathways that are directly modulated by this compound, thereby providing a foundation for understanding its broader cellular effects.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Recent studies have explored the inhibitory potential of pyrazole (B372694) derivatives against various enzymes. While direct kinetic analyses for this compound are not yet extensively published, related pyrazole-based compounds have demonstrated inhibitory activity against enzymes such as co-activator associated arginine methyltransferase 1 (CARM1) nih.gov. The general mechanism for such inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. Further detailed kinetic studies, including determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are required to fully characterize the enzymatic interactions of this compound.

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

The interaction of this compound with cellular receptors is another critical aspect of its mechanism of action. The structural features of this compound, including the pyrazole core and the N-benzyl and ethyl substitutions, suggest the potential for binding to specific receptor pockets. For instance, other pyrazole-containing molecules have been identified as ligands for cannabinoid receptors nih.gov. The dynamics of such interactions, including binding affinity (Kd), association, and dissociation rates, are crucial for determining the potency and duration of the compound's effects. Computational modeling and experimental binding assays are anticipated to provide a clearer picture of the receptor binding profile of this compound.

Cellular Response Pathways to this compound

The modulation of upstream cellular targets by this compound ultimately translates into observable cellular responses. Preliminary evidence suggests that this compound can influence critical cellular processes such as cell cycle progression and programmed cell death.

Cell Cycle Perturbation and Arrest Mechanisms

Several pyrazole derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases waocp.orgmdpi.com. This perturbation is often a consequence of the compound's impact on the intricate machinery that governs cell cycle progression, including cyclin-dependent kinases (CDKs) and their regulatory partners. The precise phase of the cell cycle at which this compound exerts its effects, and the underlying molecular mechanisms, are subjects of ongoing research.

Apoptosis and Programmed Cell Death Induction

A significant outcome of the cellular activity of some pyrazole compounds is the induction of apoptosis, or programmed cell death waocp.orgnih.govrsc.org. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. It is hypothesized that this compound may trigger apoptosis by disrupting the balance of these proteins, potentially through the inhibition of survival signals or the activation of death-promoting pathways. Further studies are necessary to confirm the pro-apoptotic potential of this specific compound and to delineate the exact apoptotic cascade it activates.

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death. The modulation of this pathway is a key area of investigation for therapeutic agents. Studies on certain pyrazole carboxamide derivatives have revealed their capacity to influence autophagic processes.

For instance, research has shown that specific N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides can act as autophagy modulators. nih.gov These compounds have been observed to decrease the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a well-established negative regulator of autophagy. nih.gov By reducing mTORC1 activity, these derivatives can increase autophagy at a basal level. Furthermore, they have been shown to disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of key autophagy marker proteins under starvation and refeeding conditions. nih.gov In a different study, certain 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives containing a fluorine group were found to inhibit the growth of A549 lung cancer cells, with evidence suggesting this inhibition occurs through the induction of autophagy. nih.gov

These findings indicate that the pyrazole carboxamide scaffold can be a platform for developing compounds that modulate autophagy, a mechanism that could be relevant for this compound.

Table 1: Effects of Pyrazole Carboxamide Derivatives on Autophagy

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (pancreatic cancer) | Reduced mTORC1 activity, increased basal autophagy, disrupted autophagic flux. | nih.gov |

DNA Interaction Modes and Consequences

The interaction of small molecules with DNA is a primary mechanism for many anticancer drugs. Research into novel 1H-pyrazole-3-carboxamide derivatives has explored their potential to bind to DNA and exert antiproliferative effects. nih.govjst.go.jp

Studies have investigated the DNA-binding properties of several pyrazole carboxamide derivatives, revealing a potential mechanism for their antitumor activity. nih.govjst.go.jp A developed model suggested that these compounds could fit into the minor groove of DNA. nih.govjst.go.jp This was subsequently verified through electronic absorption spectroscopy and viscosity measurements. One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated the highest affinity for DNA among the tested derivatives. nih.govjst.go.jp Further experiments showed that this compound could significantly decrease the fluorescence of an ethidium (B1194527) bromide-DNA complex, indicating a strong interaction that affects DNA conformation. nih.govjst.go.jp Crucially, this derivative also exhibited cleavage activity on supercoiled plasmid pBR322 DNA, suggesting that DNA damage is a potential consequence of this interaction. nih.govjst.go.jp These findings propose that DNA may be a direct molecular target for this class of pyrazole derivatives. nih.govjst.go.jp

Table 2: DNA Interaction Profile of a Representative 1H-Pyrazole-3-Carboxamide Derivative

| Compound | Binding Affinity (K) | Key Consequence | Reference |

|---|

Mechanistic Insights into Other Biological Activities (e.g., Angiogenesis Promotion, Antimicrobial Action)

Beyond autophagy and DNA interaction, the pyrazole carboxamide scaffold is associated with a range of other biological activities, including the promotion of angiogenesis and antimicrobial action.

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease states like ischemia. nih.gov A structurally related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), has been identified as a pro-angiogenic agent. nih.govnih.gov In studies using human umbilical vein endothelial cells (HUVECs), BPC was shown to effectively induce the formation of capillary-like tube structures and promote cell migration, particularly in the absence of serum and fibroblast growth factor-2 (FGF-2), mimicking ischemic conditions. nih.govnih.gov

The mechanism behind this pro-angiogenic effect involves a significant elevation in the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.govnih.gov The increase in ROS levels was found to be crucial, as it led to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and a subsequent increase in the release of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govnih.gov

Table 3: Pro-Angiogenic Effects of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) on HUVECs

| Parameter | Effect of BPC Treatment | Mechanistic Link | Reference |

|---|---|---|---|

| Tube Formation | Increased | Promotion of angiogenesis | nih.govnih.gov |

| Cell Migration | Increased | Promotion of angiogenesis | nih.govnih.gov |

| Nitric Oxide (NO) | Dramatically elevated | Upstream signaling | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Dramatically elevated | Upstream signaling | nih.govnih.gov |

| Hypoxia-Inducible Factor 1α (HIF-1α) | Increased (ROS-dependent) | Key transcription factor for angiogenesis | nih.govnih.gov |

Antimicrobial Action

The rise of microbial resistance necessitates the development of new antimicrobial agents. Various pyrazole derivatives, including pyrazole-4-carboxamides and ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, have demonstrated significant potential as antibacterial and antifungal agents. japsonline.comasianpubs.orgnih.govresearchgate.net These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. japsonline.comasianpubs.org

For example, certain pyrazole-4-carboxamide derivatives displayed noticeable inhibition of bacterial growth, particularly those with electron-donating groups. japsonline.com In another study, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as the antibiotic ampicillin (B1664943) against E. coli and P. aeruginosa. nih.govresearchgate.net Furthermore, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate proved to be more active than the antifungal drug fluconazole (B54011) against C. parapsilosis. nih.govresearchgate.net While the precise mechanisms are still under investigation for many derivatives, molecular docking studies have suggested that some pyrazole compounds may exert their bactericidal effects by inhibiting essential enzymes like DNA gyrase or topoisomerase II and IV. nih.gov

Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 µmol/mL | nih.govresearchgate.net |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 µmol/mL | nih.govresearchgate.net |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 µmol/mL | nih.govresearchgate.net |

Structure Activity Relationship Sar and Computational Aided Drug Design for N Benzyl 1 Ethyl 1h Pyrazole 3 Carboxamide Analogues

Systematic Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Systematic Structure-Activity Relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole (B372694) carboxamide scaffold influence biological potency and selectivity. Research has shown that the pyrazole ring is a versatile core for developing biologically active compounds with a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. jocpr.comresearchgate.net

Key structural requirements for the potent and selective activity of pyrazole derivatives have been identified through various studies. For instance, in the context of cannabinoid receptor antagonists, SAR studies revealed the importance of specific substitutions at various positions of the pyrazole ring. acs.org Potent activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.org

In the development of Factor XIa inhibitors, SAR investigations of 5-phenyl-1H-pyrazole-3-carboxamide derivatives highlighted the impact of different moieties at the P1, P1′, and P2′ positions on inhibitory potency. mdpi.com These studies led to the identification of lead compounds with significant in vitro inhibitory activity against Factor XIa. mdpi.com Similarly, for trypanocidal agents, SAR analysis of pyrazole-imidazoline derivatives showed that the potency was enhanced by the presence of bromine, chlorine, and methyl substituents in the para-position of an aryl ring. nih.gov

The nature of the substituent on the pyrazole ring and the carboxamide nitrogen plays a crucial role in determining the biological activity and selectivity. For example, the introduction of various chemically diverse motifs on the rimonabant (B1662492) template, a pyrazole carboxamide, was well-tolerated and led to the identification of potent CB1 receptor antagonists. nih.gov Furthermore, the position of the carboxamide group on the pyrazole ring can dictate the type of biological activity, with pyrazole-5-carboxamides showing higher insecticidal activity and pyrazole-4-carboxamides displaying stronger fungicidal activity in certain series. nih.gov

Table 1: SAR Summary of Pyrazole Carboxamide Analogues

| Scaffold Position | Modification | Impact on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| 1-position | 2,4-dichlorophenyl substituent | Increased potency | Cannabinoid Receptor 1 | acs.org |

| 3-position | Carboxamido group | Essential for activity | Cannabinoid Receptor 1 | acs.org |

| 5-position | para-substituted phenyl ring | Increased potency | Cannabinoid Receptor 1 | acs.org |

| Amide Nitrogen | Various chemically diverse motifs | Well-tolerated, potent antagonists | CB1 Receptor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable predictive tools in drug design, helping to estimate the activity of novel compounds before their synthesis.

For pyrazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent inhibitory activity against specific targets. In a study on pyrazole derivatives as Rearranged during Transfection (RET) kinase inhibitors, 3D-QSAR models were developed to elucidate the key structural features necessary for high potency. nih.gov The analysis revealed that hydrogen bond acceptor and electronegative groups were favorable at the R¹ substitution, while electropositive, steric, and hydrogen bond donor groups at the R² substitution increased the inhibitory potency. nih.gov This information guided the design of new RET kinase inhibitors with predicted activity higher than the most active compound in the original series. nih.gov

QSAR models, in conjunction with other computational methods, can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. nih.gov The insights gained from QSAR studies on pyrazole carboxamide analogues contribute to a deeper understanding of their mechanism of action and facilitate the rational design of more effective therapeutic agents. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method has been extensively used to study the interactions of N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide analogues with their biological targets.

Docking studies have been instrumental in understanding the binding mechanisms of pyrazole carboxamides with various enzymes. For instance, in the development of carbonic anhydrase inhibitors, docking simulations revealed that pyrazole-carboxamide derivatives bearing a sulfonamide moiety could effectively bind to the active site of human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The sulfonamide group was shown to interact with the Zn²⁺ ion in the active site, a crucial interaction for potent inhibition. nih.gov

Similarly, docking simulations of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives into the active site of Aurora-A kinase helped to identify the probable binding model and key interactions responsible for their anticancer activity. nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the ligand-protein complex. For example, in the case of succinate (B1194679) dehydrogenase (SDH) inhibitors, docking showed interactions with key residues such as TRP O: 173, SER P: 39, TYR Q: 58, and ARG P: 43 through hydrogen bonding and σ-π interactions. nih.gov

The binding energy values obtained from docking studies can help in ranking potential inhibitors. For novel 1H-pyrazole-3-carboxamide derivatives with antiproliferative effects, molecular docking was used to investigate their interaction with DNA, suggesting a minor groove binding mode. jst.go.jp The calculated binding energies correlated with the observed DNA-binding affinity. jst.go.jp

Table 2: Key Ligand-Protein Interactions from Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pyrazole-sulfonamides | Carbonic Anhydrase I/II | Zn²⁺ ion, Thr199, His94 | Metal coordination, H-bond | nih.gov |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | Not specified | Not specified | nih.gov |

| Pyrazole carboxamide thiazoles | Succinate Dehydrogenase (SDH) | TRP O: 173, TYR Q: 58 | H-bond, σ-π interaction | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into conformational stability and binding affinity that are not captured by static docking models.

MD simulations have been employed to validate the stability of docking poses and to further analyze the interactions of pyrazole carboxamide derivatives with their target proteins. For pyrazole-based RET kinase inhibitors, a 100 ns MD simulation confirmed the stability of the protein-ligand complex, with the root mean square deviation (RMSD) of the ligand stabilizing early in the simulation. nih.gov The analysis of hydrogen bonds during the simulation revealed consistent interactions with key residues in the hinge region of the kinase. nih.gov

Similarly, 50 ns MD simulations of pyrazole-carboxamides docked to carbonic anhydrase receptors showed good stability with minor conformational changes and fluctuations. nih.gov These simulations help to understand the dynamic nature of the interactions and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For a RET kinase inhibitor, the calculated binding free energy was -233.399 kJ/mol, with van der Waals energy being the major contributor, consistent with the observed hydrophobic interactions. nih.gov

Analysis of the root mean square fluctuation (RMSF) of protein residues during MD simulations can identify flexible regions of the protein and how ligand binding affects this flexibility. researchgate.net These dynamic insights are crucial for a comprehensive understanding of the binding event and for the rational design of inhibitors with improved binding affinity and residence time.

De Novo Design and Virtual Screening for Novel this compound Scaffolds

De novo design and virtual screening are powerful computational strategies for the discovery of novel chemical scaffolds with desired biological activity. These methods are particularly useful for exploring new chemical space and identifying hits for further optimization.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach has been used in the discovery of novel inhibitors based on the pyrazole scaffold. For instance, a screening of an in-house compound library led to the identification of fused-pyrazolone carboxamide derivatives as AXL kinase inhibitors. nih.gov

Structure-based drug design and bioisosterism strategies are often employed in conjunction with virtual screening to design and synthesize novel inhibitors. nih.gov For example, by using highly active fungicides as parent structures, a series of pyrazole-4-carboxamide derivatives were designed and synthesized, leading to compounds with excellent fungicidal activities. researchgate.net

De novo design algorithms can generate novel molecular structures that fit the steric and electronic requirements of a target's active site. While specific examples for this compound are not detailed in the provided context, the general principles are applicable. These methods, combined with SAR data, can lead to the generation of novel pyrazole-based scaffolds with improved potency, selectivity, and drug-like properties. nih.gov

Fragment-Based Approaches in the Design of Pyrazole-3-carboxamide Derivatives

Fragment-based drug design (FBDD) is a strategy that involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from this screening are then grown or linked together to create more potent lead compounds.

The pyrazole-3-carboxamide moiety has been identified as a privileged fragment in drug discovery. mdpi.com In the development of Factor XIa inhibitors, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were used as privileged fragments for lead discovery. mdpi.com By replacing a part of an existing inhibitor with the 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide fragment, a new scaffold was developed. Subsequent optimization of this scaffold by introducing different P1, P1′, and P2′ moieties led to the discovery of a potent lead compound. mdpi.com

This fragment-based approach allows for a more efficient exploration of the chemical space around a core scaffold. By identifying key binding fragments, medicinal chemists can focus their synthetic efforts on building molecules with a higher probability of being active. The pyrazole ring, being a versatile and synthetically accessible heterocycle, is an ideal starting point for FBDD campaigns targeting a wide range of biological targets. jocpr.com

Emerging Research Avenues and Future Perspectives for N Benzyl 1 Ethyl 1h Pyrazole 3 Carboxamide

Design and Synthesis of Advanced N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide Hybrid Molecules

The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with several versatile methods available for constructing the core pyrazole ring. nih.govmdpi.com A primary and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com This approach allows for the creation of a wide variety of substituted pyrazoles. Other significant synthetic strategies include 1,3-dipolar cycloadditions and multicomponent reactions, which offer efficient pathways to complex molecular architectures. nih.govnih.gov

A key strategy in modern drug discovery is the concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to achieve synergistic or additive biological effects, enhance binding affinity, or modulate the activity of multiple targets simultaneously. For this compound, this involves designing hybrids that retain the core pyrazole carboxamide scaffold while incorporating other biologically active moieties. The N-benzyl group itself is often used as a spacer or a hydrophobic head and is found in many biologically active compounds, including those with anticancer properties. ekb.eg

The synthesis of these advanced hybrid molecules often begins with the formation of the pyrazole carboxylic acid core, which is then activated and coupled with various amines or other nucleophiles. For instance, a common synthetic route involves the Claisen condensation of an acetophenone derivative with diethyl oxalate to form a β-diketone, which is then cyclized with a hydrazine to produce the ethyl pyrazole-carboxylate intermediate. ekb.eg This ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile building block for creating a library of carboxamide derivatives through coupling reactions with different amines, such as N-benzylhydroxylamine. ekb.eg

| Synthetic Strategy | Description | Key Reactants | Reference |

|---|---|---|---|

| Knorr Pyrazole Synthesis (Cyclocondensation) | A classical and leading method involving the reaction of a β-dicarbonyl compound with a hydrazine. | 1,3-Diketones, Hydrazine derivatives | nih.govmdpi.commdpi.com |

| 1,3-Dipolar Cycloaddition | Involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne or alkene). | Diazo compounds, Alkynes/Alkenes | nih.gov |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form a single product, offering high efficiency and atom economy. | Aldehydes, Ketones, Hydrazines, etc. | nih.gov |

| From Heterocyclic Systems | Transformation of other heterocyclic rings, such as pyranones, into the pyrazole scaffold by reacting with hydrazine. | Pyranone derivatives, Hydrazine | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of pharmacological activities. globalresearchonline.netnih.gov Derivatives of pyrazole carboxamide have been investigated for a multitude of therapeutic applications, driven by their ability to interact with a diverse range of biological targets. globalresearchonline.netjocpr.com

Extensive research has demonstrated the potential of pyrazole derivatives in various therapeutic areas:

Anticancer Activity: Many pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. globalresearchonline.netekb.eg Some compounds have shown the ability to inhibit kinases involved in cancer progression, such as EGFR/HER-2, while others have been found to interact with DNA, suggesting DNA may be a potential target. ekb.egjst.go.jpnih.gov

Enzyme Inhibition: Pyrazole-based molecules have been identified as potent inhibitors of several key enzymes. This includes their activity against monoamine oxidases (MAO-A and MAO-B), which are targets for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govresearchgate.net Additionally, they have shown inhibitory effects on cholinesterases (AChE and BChE) and human carbonic anhydrase (hCA) isoenzymes, which are relevant targets for Alzheimer's disease and other conditions. researchgate.netnih.gov

Antimicrobial and Antitubercular Activity: The pyrazole scaffold is a component of compounds with significant activity against various bacterial and fungal pathogens. jocpr.comwisdomlib.org Some novel pyrazole carboxamide derivatives have demonstrated notable antitubercular activity against Mycobacterium tuberculosis, including drug-resistant strains. wisdomlib.org

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a prominent example of a pyrazole-containing anti-inflammatory drug. nih.gov Research continues to explore new derivatives for their potential as analgesic and anti-inflammatory agents. globalresearchonline.netnih.gov

| Biological Target/Activity | Potential Therapeutic Application | Reference |

|---|---|---|

| Kinase Inhibition (e.g., EGFR, HER-2) | Oncology | ekb.eg |

| DNA Binding and Cleavage | Oncology | jst.go.jpnih.gov |

| Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | nih.govresearchgate.net |

| Carbonic Anhydrase (CA) Inhibition | Various (e.g., glaucoma, epilepsy) | researchgate.netnih.gov |

| Cholinesterase (AChE, BChE) Inhibition | Alzheimer's Disease | researchgate.net |

| Antimicrobial / Antifungal | Infectious Diseases | jocpr.comwisdomlib.org |

| Antitubercular | Tuberculosis | globalresearchonline.netwisdomlib.org |

| Anti-inflammatory | Inflammatory Disorders | globalresearchonline.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.com These models can then be used to perform high-throughput virtual screening of vast compound libraries to identify novel pyrazole derivatives with a high probability of being active against a specific target. nih.govnih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. acm.org By providing the model with a set of desired properties (e.g., high potency, low toxicity, specific scaffold), it can generate novel this compound analogues that are optimized for a particular therapeutic goal. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML methods are integral to developing sophisticated QSAR models. ekb.eg For pyrazole derivatives, 2D and 3D G-QSAR studies can elucidate the complex relationships between a molecule's structural features and its biological activity. ekb.eg This understanding is crucial for guiding the rational, iterative optimization of lead compounds to enhance their efficacy and selectivity.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be trained to predict these properties early in the discovery process, allowing researchers to prioritize compounds with more favorable drug-like profiles and discard those likely to fail later on.

Strategic Roadmaps for Translational Research Initiatives

Translating a promising compound like this compound from a laboratory curiosity into a clinically approved therapeutic requires a well-defined strategic roadmap. This process is multidisciplinary and involves a phased approach to de-risk development and build a comprehensive data package for regulatory approval.

Lead Optimization and Preclinical Candidate Selection: This initial phase focuses on refining the lead compound's structure to maximize potency and selectivity while minimizing off-target effects and potential toxicity. This involves extensive structure-activity relationship (SAR) studies, often guided by computational modeling and AI. researchgate.net The goal is to select a single preclinical candidate with the optimal balance of properties for further development.

In-depth Preclinical Evaluation: The selected candidate must undergo rigorous preclinical testing. This includes comprehensive in vitro profiling against a panel of relevant biological targets and cell lines, followed by in vivo studies in appropriate animal models of the target disease to demonstrate proof-of-concept and efficacy.

Investigational New Drug (IND)-Enabling Studies: Before a compound can be tested in humans, a series of formal studies must be conducted under Good Laboratory Practice (GLP) guidelines. These studies are designed to provide critical safety data, including toxicology, genotoxicity, and safety pharmacology, to support the initiation of clinical trials.

Clinical Trials: The clinical development phase is typically divided into three stages:

Phase I: The first studies in humans, usually small trials in healthy volunteers, designed to assess the compound's safety, tolerability, and pharmacokinetic profile.

Phase II: Trials in a small group of patients with the target disease to evaluate the drug's efficacy and further assess its safety.

Phase III: Large-scale, multicenter trials in large patient populations to confirm efficacy, monitor side effects, and compare the new drug to existing treatments.

Regulatory Approval and Post-Market Surveillance: If the data from clinical trials are positive, a New Drug Application (NDA) is submitted to regulatory authorities like the FDA for approval. Even after approval, post-market surveillance (Phase IV) continues to monitor the drug's long-term safety and effectiveness in the general population.

The successful translation of this compound derivatives will depend on a strategic, data-driven approach that leverages modern synthetic methods, explores diverse biological applications, and integrates advanced computational tools to optimize the path to the clinic.

Q & A

Basic Research Questions

Q. What are the key structural features of N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide, and how do they influence its reactivity?

- Answer : The compound contains a pyrazole core substituted with an ethyl group at the 1-position, a benzyl group at the N-position, and a carboxamide group at the 3-position. These functional groups dictate its reactivity:

- The pyrazole ring enables participation in hydrogen bonding and π-π stacking interactions, critical for biological target binding .

- The carboxamide group allows for nucleophilic substitution or condensation reactions, facilitating derivatization .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : A multi-step approach is typical:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or diketones.

N-alkylation : Ethylation at the pyrazole’s 1-position using ethyl halides under basic conditions (e.g., KCO/DMF) .

Carboxamide introduction : Coupling the pyrazole-3-carboxylic acid with benzylamine via EDCI/HOBt-mediated amidation .

- Optimization : Reaction yields depend on solvent polarity (DMF > THF) and temperature control (40–60°C) to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole carboxamide derivatives?

- Answer : Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or enzyme isoforms. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .

- Solubility limitations : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤ 0.1%) or prodrug strategies .

Q. What strategies optimize the selectivity of this compound for specific biological targets?

- Answer :

- SAR-guided design : Modify the benzyl group (e.g., electron-withdrawing substituents) to enhance interactions with hydrophobic enzyme pockets .

- Computational docking : Use molecular dynamics simulations to predict binding modes to kinases (e.g., MAPK) vs. GPCRs .

- Data Table : Selectivity profiling of analogs (example):

| Substituent | IC (MAPK, nM) | IC (GPCR, nM) | Selectivity Ratio |

|---|---|---|---|

| -H | 120 | 450 | 3.75 |

| -CF | 85 | 2200 | 25.88 |

| Source: Adapted from kinase inhibition assays |

Q. How do tautomeric forms of pyrazole carboxamides affect spectroscopic characterization and biological activity?

- Answer : Pyrazole derivatives exhibit prototropic tautomerism (1H vs. 2H forms), altering NMR chemical shifts and hydrogen-bonding patterns. For this compound:

- NMR analysis : signals for NH protons (δ 10–12 ppm) and pyrazole C-H (δ 7–8 ppm) distinguish tautomers .

- Biological impact : The 1H tautomer favors interactions with ATP-binding pockets due to planar geometry, enhancing kinase inhibition .

Methodological Guidelines

Q. What analytical techniques are critical for purity assessment of synthetic intermediates?

- Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with C18 columns and 0.1% formic acid mobile phase .

- Elemental analysis : Confirm stoichiometry (C, H, N within ±0.4% theoretical) to rule out hydrate/solvate formation .

Q. How should researchers design in vitro-to-in vivo translation studies for this compound?

- Answer :

- Pharmacokinetics : Assess metabolic stability in liver microsomes (human vs. rodent) to predict clearance rates .

- Toxicity screening : Use zebrafish embryos for rapid hepatotoxicity evaluation before murine models .

Contradictions and Gaps in Current Knowledge

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.